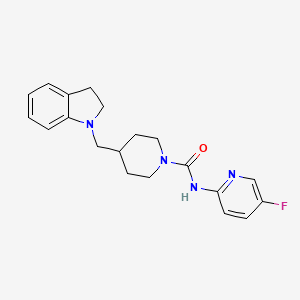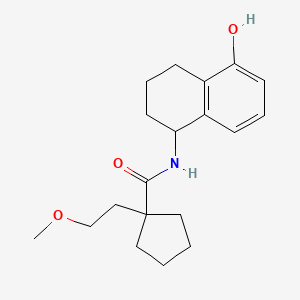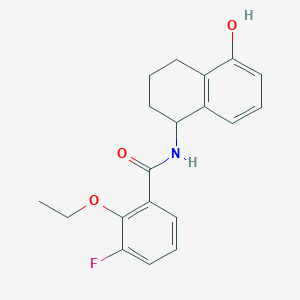![molecular formula C19H21NO3 B6940615 3-(furan-2-yl)-1-spiro[2H-indole-3,4'-oxane]-1-ylpropan-1-one](/img/structure/B6940615.png)
3-(furan-2-yl)-1-spiro[2H-indole-3,4'-oxane]-1-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(furan-2-yl)-1-spiro[2H-indole-3,4’-oxane]-1-ylpropan-1-one is a complex organic compound that features a unique spirocyclic structure. This compound combines a furan ring, an indole moiety, and an oxane ring, making it an interesting subject for research in various fields of chemistry and pharmacology. The presence of these diverse functional groups endows the compound with a range of chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-1-spiro[2H-indole-3,4’-oxane]-1-ylpropan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and indole precursors. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The indole moiety is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
The spirocyclic structure is then formed by a cyclization reaction that links the furan and indole rings through an oxane bridge. This step usually requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product would be crucial, often involving techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-1-spiro[2H-indole-3,4’-oxane]-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, particularly affecting the furan and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
3-(furan-2-yl)-1-spiro[2H-indole-3,4’-oxane]-1-ylpropan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of spirocyclic compound reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-1-spiro[2H-indole-3,4’-oxane]-1-ylpropan-1-one involves its interaction with various molecular targets. The furan and indole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(furan-2-yl)-1H-indole: Lacks the spirocyclic oxane ring, making it less complex but still biologically active.
1-spiro[2H-indole-3,4’-oxane]-1-ylpropan-1-one: Does not contain the furan ring, which may reduce its range of biological activities.
Furan-2-yl derivatives: Compounds with only the furan ring, which may have different reactivity and biological properties.
Uniqueness
The uniqueness of 3-(furan-2-yl)-1-spiro[2H-indole-3,4’-oxane]-1-ylpropan-1-one lies in its spirocyclic structure, which combines multiple functional groups in a single molecule. This structural complexity can lead to a broader range of chemical reactivity and biological activity compared to simpler analogs.
Properties
IUPAC Name |
3-(furan-2-yl)-1-spiro[2H-indole-3,4'-oxane]-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(8-7-15-4-3-11-23-15)20-14-19(9-12-22-13-10-19)16-5-1-2-6-17(16)20/h1-6,11H,7-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGDYWVWJJHJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(C3=CC=CC=C23)C(=O)CCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B6940548.png)
![1-(furan-3-yl)-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]ethanamine](/img/structure/B6940555.png)

![N-(1-cyclopentyl-2,2,2-trifluoroethyl)-2-methyl-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B6940575.png)
![spiro[2H-indole-3,4'-oxane]-1-yl(thiophen-2-yl)methanone](/img/structure/B6940590.png)
![1-[[2-(2,2-Difluoroethoxy)pyridin-3-yl]methyl]-3-(3-methyl-5-phenyl-1,2-oxazol-4-yl)urea](/img/structure/B6940600.png)
![N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6940607.png)
![4-methyl-N-[2-(4-methylpiperidin-1-yl)propyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6940608.png)
![N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-3,3-dimethylbutan-2-amine](/img/structure/B6940623.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B6940631.png)
![N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6940638.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]acetamide](/img/structure/B6940647.png)
